methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate
CAS No.:
Cat. No.: VC16832815
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H12N2O2 |
|---|---|
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate |
| Standard InChI | InChI=1S/C8H12N2O2/c1-6-7(10-5-9-6)3-4-8(11)12-2/h5H,3-4H2,1-2H3,(H,9,10) |
| Standard InChI Key | NVWXIYHRWMCEEX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=CN1)CCC(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Structural Features
Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate belongs to the imidazole family, a class of heterocyclic aromatic compounds with two nitrogen atoms in the ring. The compound’s IUPAC name, methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate, reflects its substituents:
The molecular structure is represented by the SMILES notation CC1=C(N=CN1)CCC(=O)OC , which encodes the connectivity of atoms. The imidazole ring contributes to the compound’s aromaticity and polarity, while the ester group enhances its solubility in organic solvents.
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 168.19 g/mol | |
| InChI Key | NVWXIYHRWMCEEX-UHFFFAOYSA-N | |
| CAS Number (Free Base) | 145133-10-4 | |
| CAS Number (Hydrochloride) | 31434-93-2 |
Physical and Chemical Properties
Physicochemical Parameters
The free base form of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate exhibits the following properties:
-
Boiling Point: Estimated >300°C based on analogous imidazole derivatives .
-
Density: ~1.18 g/cm³ (similar to its hydrochloride counterpart) .
-
Solubility: Miscible with polar aprotic solvents (e.g., dichloromethane, ethyl acetate) and partially soluble in methanol .
The hydrochloride salt (CAS 31434-93-2) has distinct properties:
Table 2: Comparative Properties of Free Base and Hydrochloride Salt
| Property | Free Base | Hydrochloride |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 168.19 g/mol | 154.17 g/mol (free base) |
| Melting Point | Not reported | 42–45°C |
| Solubility | Organic solvents | Dichloromethane, methanol |
Synthesis and Derivative Formation
Derivatives and Modifications
The hydrochloride salt (CAS 31434-93-2) is a common derivative, enhancing solubility for pharmacological studies . Another variant, (S)-methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate (CAS 36097-48-0), incorporates an acetamido group for chiral synthesis .
Applications and Research Significance
Biochemical Research
The compound’s ester group facilitates prodrug design, where enzymatic hydrolysis releases active carboxylic acids in vivo.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume